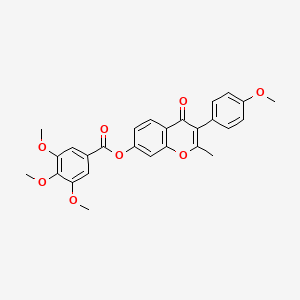

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

This compound features a chromene core (4H-chromen) substituted at the 3-position with a 4-methoxyphenyl group, at the 2-position with a methyl group, at the 4-position with an oxo group, and at the 7-position with a 3,4,5-trimethoxybenzoate ester. The 3,4,5-trimethoxybenzoyl moiety is a hallmark of bioactive molecules, particularly in anticancer and tubulin-inhibiting agents . Its molecular weight is approximately 416.13 g/mol (based on analogs in ), with a calculated XLogP3 of ~5.2, indicating moderate lipophilicity .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-15-24(16-6-8-18(30-2)9-7-16)25(28)20-11-10-19(14-21(20)34-15)35-27(29)17-12-22(31-3)26(33-5)23(13-17)32-4/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLVUKNRVCNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

Substitution at the 3-Position: The 4-methoxyphenyl group can be introduced at the 3-position through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Methylation at the 2-Position: The methyl group can be introduced at the 2-position through an alkylation reaction using methyl iodide and a strong base such as potassium carbonate.

Esterification at the 7-Position: The final step involves the esterification of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Introduction of hydroxyl or carboxyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.

Material Science: Its unique structural properties make it useful in the design of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets:

Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition: It inhibits enzymes like HDACs and kinases, which play crucial roles in gene expression and signal transduction pathways.

Anti-inflammatory Action: The compound modulates the activity of inflammatory mediators, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Chromene Core Variations

*TMB = 3,4,5-trimethoxybenzoate; Bz = benzoate; MeO = methoxy.

Key Insights :

- Methyl at C2 : The methyl group in the target compound may enhance chromene ring stability compared to oxo () or CF3 () groups .

- 3-Aryl Substitution : The 4-methoxyphenyl group balances lipophilicity and electronic effects, whereas chlorine () or additional methoxy groups () alter steric and electronic profiles .

Benzoate Ester Variations

Key Insights :

- Trimethoxy vs. Monomethoxy: The 3,4,5-trimethoxybenzoate in the target compound increases lipophilicity (XLogP3 ~5.2 vs. ~4.8 for 4-methoxy) and may enhance tubulin-binding affinity, as seen in other TMB derivatives .

Physicochemical Properties

| Property | Target Compound | 3-(4-Cl-Ph)-Chromen-7-Yl 3-MeO-Bz | Butyl TMB |

|---|---|---|---|

| Molecular Weight (g/mol) | ~416.13 | 406.8 | 268.3 |

| XLogP3 | ~5.2 | 5.2 | 3.1 |

| Hydrogen Bond Acceptors | 7 | 5 | 5 |

| Rotatable Bonds | 5 | 5 | 6 |

Key Insights :

Biological Activity

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound belonging to the chromen-4-one class. Its unique structure, characterized by a chromen-4-one core with various functional groups, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a chromen-4-one core substituted at multiple positions:

- 3-position : 4-methoxyphenyl group

- 2-position : Methyl group

- 7-position : 3,4,5-trimethoxybenzoate ester

The molecular formula is with a molecular weight of approximately 395.405 g/mol .

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cell division. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Table 1: Anti-Cancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of tubulin polymerization |

| A549 | 12.8 | Induction of apoptosis |

2. Anti-Inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported IC50 values for COX inhibition around 20 µM, indicating moderate activity .

Table 2: Inhibition of Inflammatory Enzymes

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 20 |

| LOX-15 | 25 |

3. Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor targeting histone deacetylases (HDACs) and kinases involved in cancer progression. Kinetic studies suggest that it acts as a competitive inhibitor with varying affinities depending on the target enzyme .

Table 3: Enzyme Inhibition Data

| Enzyme Target | Type | IC50 (µM) |

|---|---|---|

| HDAC | Competitive | 18.5 |

| Kinase X | Non-competitive | 22.0 |

Case Studies

Several case studies have explored the biological activities of chromenone derivatives similar to this compound:

- Study on Anti-Cancer Effects : A study published in Journal of Medicinal Chemistry highlighted that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to non-substituted counterparts .

- Inflammation Model : Research conducted on animal models showed that treatment with this compound led to significant reductions in paw edema in inflammatory conditions, suggesting its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step reactions:

Chromenone Core Formation : Cyclization of precursor molecules (e.g., 4-methoxyphenyl derivatives) under acidic or basic conditions.

Esterification : Reacting the chromen-7-ol intermediate with 3,4,5-trimethoxybenzoyl chloride in anhydrous THF, catalyzed by DMAP and pyridine to activate the acyl group .

Optimization Strategies :

- Temperature : Maintain reflux (60–80°C) to enhance reaction kinetics.

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to chromen-7-ol minimizes unreacted starting material.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : C18 column with acetonitrile/water (70:30 v/v) gradient at 254 nm UV detects impurities (<2%) .

- NMR : 1H NMR (CDCl₃, 400 MHz) identifies key groups:

- δ 3.8–4.0 ppm (methoxy protons).

- δ 6.8–8.2 ppm (aromatic protons).

- δ 5.3 ppm (ester carbonyl adjacent to chromenone) .

- HRMS : Electrospray ionization (ESI+) confirms molecular ion [M+H]+ at m/z 521.1472 (calculated: 521.1475) .

Q. How is X-ray crystallography applied to determine the molecular structure, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the structure.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include handling twinned data (merohedral twinning) and low-resolution (<1.0 Å) datasets.

- Validation : PLATON checks for missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents to the chromenone core, and what kinetic studies are necessary?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize the chromenone via resonance, reducing electrophilic substitution rates. Steric hindrance at the 2-methyl position slows esterification.

- Kinetic Analysis :

- Stopped-Flow Spectroscopy : Monitors acyl transfer rates in real-time.

- DFT Calculations : Models transition states (e.g., B3LYP/6-31G*) to predict regioselectivity .

Q. What contradictory findings exist regarding the compound's enzyme inhibition, and how can they be resolved?

- Methodological Answer :

- Contradictions : Some studies report non-competitive inhibition of carbonic anhydrase XII (Ki = 120 nM), while others suggest allosteric modulation via chromenone interactions.

- Resolution Strategies :

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to confirm stoichiometry.

- Enzyme Kinetics : Vary substrate concentrations (0.1–10× Km) under pH 7.4 and 9.0 to distinguish mechanism .

Q. What strategies mitigate byproduct formation during the final esterification step?

- Methodological Answer :

- Common Byproducts : Unreacted chromen-7-ol or hydrolyzed acyl chloride.

- Mitigation :

- Anhydrous Conditions : Molecular sieves (3Å) absorb moisture.

- Excess Acyl Chloride : 1.5 equivalents ensures complete reaction.

- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks progress.

- Purification : Flash chromatography (silica gel, gradient elution) removes byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.